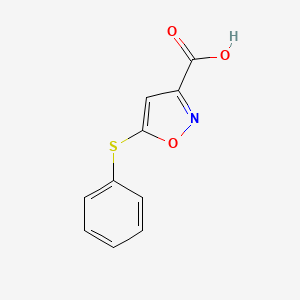

5-(Phenylthio)isoxazole-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7NO3S |

|---|---|

Molecular Weight |

221.23 g/mol |

IUPAC Name |

5-phenylsulfanyl-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C10H7NO3S/c12-10(13)8-6-9(14-11-8)15-7-4-2-1-3-5-7/h1-6H,(H,12,13) |

InChI Key |

WZFHVYDNVDBKNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC(=NO2)C(=O)O |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 5 Phenylthio Isoxazole 3 Carboxylic Acid Derivatives

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of a range of functional analogues such as esters and amides. These transformations are fundamental in modifying the compound's physicochemical properties.

The carboxylic acid can be readily converted into esters and amides through standard coupling methods. For instance, the reaction of 5-(phenylthio)isoxazole-3-carboxylic acid with anilines in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) yields the corresponding amides. This process involves the in-situ formation of an active ester, which is then susceptible to nucleophilic attack by the amine.

Detailed findings from a study on the synthesis of N-aryl-5-(phenylthio)isoxazole-3-carboxamides show that these reactions can be carried out efficiently.

Table 1: Synthesis of N-aryl-5-(phenylthio)isoxazole-3-carboxamides

| Amine Reactant | Coupling Agents | Product |

|---|---|---|

| Aniline | EDC, HOBt | N-phenyl-5-(phenylthio)isoxazole-3-carboxamide |

For reactions requiring a more reactive electrophile, the carboxylic acid can be converted to the corresponding acid chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-(phenylthio)isoxazole-3-carbonyl chloride is a versatile intermediate that can react with a wide array of nucleophiles to form esters, amides, and other acyl derivatives with high efficiency.

Regioselective Reactivity of the Isoxazole (B147169) Ring System

The electronic properties of the substituents on the isoxazole ring significantly influence its reactivity towards electrophilic and nucleophilic attack.

The phenylthio group at the C-5 position is an electron-donating group, which influences the electron density distribution within the isoxazole ring. This electronic effect, combined with the inherent reactivity of the isoxazole system, directs the regioselectivity of various reactions. The nitrogen atom in the isoxazole ring is the most basic position, while the C-4 position is the most acidic and therefore prone to deprotonation.

The acidity of the proton at the C-4 position allows for regioselective deprotonation using a strong base, such as n-butyllithium (n-BuLi), to form a C-4 lithiated species. This organolithium intermediate is a powerful nucleophile that can react with various electrophiles, enabling the introduction of a wide range of substituents at this specific position. This C-4 functionalization is a key strategy for elaborating the core structure of 5-(phenylthio)isoxazole derivatives.

Isomerization Pathways and Formation of Analogous Heterocycles

While specific isomerization pathways for this compound are not extensively documented in readily available literature, isoxazole rings, in general, can undergo rearrangement reactions under certain conditions, such as thermal or photochemical stimuli. These reactions can lead to the formation of various isomeric heterocycles, including oxazoles, pyrazoles, and triazoles, through complex mechanisms involving ring-opening and recyclization steps. The specific substituents on the isoxazole ring play a crucial role in determining the feasibility and outcome of such transformations. Further research is needed to explore the potential for this compound and its derivatives to undergo these types of rearrangements.

Isoxazole-Azirine-Isoxazole Isomerization Mechanisms

The isomerization of an isoxazole to another isomeric isoxazole often proceeds through a highly strained three-membered ring intermediate, a 2H-azirine. This transformation is a powerful tool in synthetic chemistry for the generation of diverse heterocyclic structures. Isoxazoles bearing a heteroatom substituent at the C5 position, such as the phenylthio group in 5-(phenylthio)isoxazole derivatives, are particularly effective precursors for forming 2H-azirine-2-carboxylic acid derivatives. researchgate.net

The process can be initiated by thermal, photochemical, or catalytic means. researchgate.net For instance, the iron(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles provides a clear example of this domino isoxazole-isoxazole rearrangement. researchgate.netnih.gov In this reaction, the starting isoxazole rearranges into a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine. researchgate.netnih.gov This intermediate is typically not isolated but is subjected to further reaction conditions that promote its rearrangement.

The general mechanism can be conceptualized as follows:

Activation : The isoxazole ring is activated, often by a catalyst, leading to the cleavage of the weak N-O bond.

Formation of the Azirine Intermediate : The activated species rearranges to form a 2H-azirine derivative.

Ring-Opening and Re-cyclization : The strained azirine ring opens to form a vinylnitrene or a related intermediate, which then undergoes cyclization to form the new, isomeric isoxazole ring.

This isomerization pathway underscores the utility of the isoxazole core as a latent reactive species, capable of being transformed into various structural motifs through controlled reaction sequences.

Controlled Formation of Oxazole (B20620) Derivatives via Isomerization

The same 2H-azirine intermediate that participates in the isoxazole-isoxazole isomerization can also be diverted to form oxazole derivatives under different reaction conditions. researchgate.net The selective formation of either an isoxazole or an oxazole from a common azirine precursor highlights the element of control that can be exerted over these rearrangements.

The key to directing the isomerization towards an oxazole lies in the conditions employed for the decomposition of the 2H-azirine intermediate. While catalytic conditions at moderate temperatures tend to favor the formation of the isomeric isoxazole, non-catalytic thermolysis at higher temperatures often leads to the oxazole. researchgate.netnih.gov

For example, when the transient 2-acyl-2-(methoxycarbonyl)-2H-azirines, formed from the iron(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles at a lower temperature (e.g., 50 °C in acetonitrile), are subjected to non-catalytic thermolysis in a high-boiling solvent like o-dichlorobenzene at 170 °C, they quantitatively isomerize into oxazoles. researchgate.netnih.gov This transformation proceeds through the cleavage of the C-C bond of the azirine ring to form a nitrile ylide intermediate, which then cyclizes to the oxazole ring.

The choice of substituent on the starting isoxazole also plays a crucial role. It has been observed that 4-formyl-5-methoxyisoxazoles directly yield methyl oxazole-4-carboxylates under the same iron(II)-catalyzed conditions that produce isoxazoles from their 4-acyl counterparts. researchgate.netnih.gov This suggests that the electronic nature of the substituent at the 4-position can significantly influence the reaction pathway.

The controlled formation of oxazoles from isoxazoles via an azirine intermediate can be summarized in the following table, which illustrates the divergent pathways based on reaction conditions.

| Starting Material (Derivative of this compound) | Intermediate | Conditions | Product |

| 4-Acyl-5-(phenylthio)isoxazole derivative | 2-Acyl-2-carboxy-2H-azirine derivative | Fe(II) catalyst, Dioxane, 105 °C | Isomeric Isoxazole-4-carboxylic acid derivative |

| 4-Acyl-5-(phenylthio)isoxazole derivative | 2-Acyl-2-carboxy-2H-azirine derivative | Non-catalytic thermolysis, o-Dichlorobenzene, 170 °C | Oxazole-4-carboxylic acid derivative |

| 4-Formyl-5-(phenylthio)isoxazole derivative | 2-Formyl-2-carboxy-2H-azirine derivative | Fe(II) catalyst, Dioxane, 105 °C | Oxazole-4-carboxylic acid derivative |

This level of control allows for the selective synthesis of either isoxazole or oxazole scaffolds from a common isoxazole precursor, demonstrating the versatility of the isoxazole-azirine isomerization in heterocyclic chemistry.

Advanced Characterization Techniques in Research on Isoxazole Carboxylic Acids

Spectroscopic Analysis for Structural Confirmation (NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous confirmation of a synthesized molecule's identity. Each method provides unique information about the compound's atomic and molecular framework. While specific experimental spectra for 5-(Phenylthio)isoxazole-3-carboxylic acid are not widely published, its structural features allow for the prediction of characteristic spectroscopic data based on the analysis of related isoxazole (B147169) structures and fundamental principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy elucidates the structure of a molecule by providing information about the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: The proton NMR spectrum for this compound is expected to show distinct signals corresponding to each type of proton. A singlet peak would represent the lone proton on the isoxazole ring. The protons of the two different phenyl rings (one from the phenylthio group and the other implicitly part of a broader structure in some derivatives) would appear as complex multiplets in the aromatic region. The acidic proton of the carboxyl group would typically be observed as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing separate signals for each unique carbon atom. This would include distinct resonances for the carboxyl carbon, the carbons of the isoxazole ring, and the carbons of the phenylthio group. The chemical shifts would be indicative of their electronic environments. For example, in a related compound, 5-(2-(phenylamino)oxazol-4-yl)isoxazole-3-carboxylic acid, proton signals for the phenyl group were observed between 7.00 and 7.66 ppm nih.gov.

Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | 1H |

| Phenyl (-S-Ph) | 7.2 - 7.6 | Multiplet | 5H |

| Isoxazole Ring (-CH=) | 6.5 - 7.0 | Singlet | 1H |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

A very broad band is anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer.

A strong, sharp absorption peak between 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxyl group.

Absorptions in the 1500-1600 cm⁻¹ range are expected for the C=N and C=C stretching vibrations within the isoxazole and phenyl rings.

The C-S (thioether) stretch would likely appear as a weaker band in the fingerprint region.

Interactive Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong |

| Isoxazole/Phenyl | C=N, C=C Stretch | 1500-1600 | Medium-Strong |

| Thioether | C-S Stretch | 600-800 | Weak-Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and the deduction of its structural components. For this compound (Molecular Formula: C₁₀H₇NO₃S), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass. The fragmentation pattern would likely involve the initial loss of the carboxyl group or related fragments.

Molecular Ion Peak: The primary ion would be [C₁₀H₇NO₃S]⁺.

Key Fragments: Common fragmentation pathways would likely include the loss of the carboxylic acid group (M-45) to form [M-COOH]⁺, or the loss of carbon dioxide (M-44) to form [M-CO₂]⁺. Cleavage of the C-S bond could lead to fragments corresponding to the phenylthio cation [C₆H₅S]⁺ or the isoxazole carboxylic acid cation.

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule. Furthermore, it details how molecules pack together in the crystal lattice, identifying intermolecular interactions such as hydrogen bonding.

For this compound, a single-crystal X-ray diffraction analysis would provide invaluable information. It would confirm the planarity of the isoxazole ring and determine the rotational orientation of the phenylthio and carboxylic acid substituents relative to the ring. Although a crystal structure for this specific compound is not available in the surveyed literature, such an analysis would yield the parameters listed in the table below. This data is fundamental for understanding structure-activity relationships and for computational modeling studies.

Interactive Table 3: Illustrative Parameters Determined by X-ray Crystallography

| Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Bond Lengths (Å) | The precise distances between bonded atoms (e.g., C=O, C-S, N-O). |

| Bond Angles (°) | The angles formed between three connected atoms (e.g., O-C-C). |

| Torsion Angles (°) | The dihedral angles defining the conformation of the molecule. |

| Intermolecular Interactions | Identification of hydrogen bonds, π-π stacking, and other non-covalent forces. |

Chromatographic Methodologies for Purification and Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for both the purification of synthesized compounds and the analysis of their purity. The choice between methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier method for the analysis and purification of non-volatile or thermally sensitive compounds like this compound.

Methodology: A reverse-phase HPLC method would be most suitable. sielc.com In this setup, the compound is passed through a column packed with a nonpolar stationary phase (like C18) using a polar mobile phase. A typical mobile phase would consist of a gradient mixture of water and an organic solvent such as acetonitrile (B52724), with a small amount of an acid (e.g., trifluoroacetic acid or formic acid) added to ensure the carboxylic acid remains protonated for better peak shape and retention. sielc.comnih.gov Detection is commonly performed using a UV detector set to a wavelength where the aromatic rings absorb strongly.

Application: This method would be used to assess the purity of a sample by detecting any synthetic byproducts or starting materials. It can also be scaled up for preparative separation to obtain a highly pure sample.

Interactive Table 4: Typical HPLC Conditions for Analysis

| Parameter | Condition |

| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | e.g., 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

Gas Chromatography (GC)

Direct analysis of carboxylic acids by GC is often problematic due to their low volatility and high polarity, which can cause poor peak shape and column adsorption. colostate.edu Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. colostate.edusigmaaldrich.com

Derivatization: The carboxylic acid group of this compound would be converted into an ester, most commonly a methyl ester or a silyl ester. This is achieved by reacting the compound with a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ester, or with diazomethane to form a methyl ester. colostate.edusigmaaldrich.com

Analysis: The resulting volatile derivative can then be readily analyzed by GC, typically using a nonpolar or medium-polarity capillary column and a flame ionization detector (FID) or a mass spectrometer (GC-MS). This method is highly sensitive and provides excellent separation, making it suitable for detecting trace-level impurities.

Theoretical and Computational Studies on 5 Phenylthio Isoxazole 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex organic reactions, including the synthesis of heterocyclic compounds like isoxazoles. The formation of the isoxazole (B147169) ring typically proceeds through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. rsc.org DFT calculations can map the potential energy surface of this reaction, identifying transition states and intermediates, and thus providing a detailed picture of the reaction pathway.

For the synthesis of 5-(Phenylthio)isoxazole-3-carboxylic acid, a plausible synthetic route involves the reaction of a phenylthio-substituted alkyne with a source of the nitrile oxide of a carboxylate equivalent. DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can be used to model this process. researchgate.net These calculations can help predict the regioselectivity of the cycloaddition, which is crucial for obtaining the desired 3,5-disubstituted isoxazole isomer.

Table 1: Hypothetical DFT-Calculated Energy Profile for the 1,3-Dipolar Cycloaddition Synthesis of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (Phenylthioalkyne + Carboxy-nitrile oxide) | 0.0 |

| Transition State | +15.2 |

| Product (this compound) | -45.8 |

Note: The data in this table is illustrative and based on typical values for 1,3-dipolar cycloaddition reactions studied by DFT.

Conformational Analysis and Energetic Profiling

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. For this compound, the relative orientation of the phenylthio group and the carboxylic acid group with respect to the isoxazole ring is of particular interest. Conformational analysis through computational methods can identify the most stable conformers and the energy barriers between them.

Studies on similar molecules, such as N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, have shown that the orientation around the C-S bond can lead to different stable conformers, often designated as gauche and cis. nih.gov For this compound, rotation around the C5-S and S-C(phenyl) bonds, as well as the C3-C(O)OH bond, will define the conformational landscape.

Energetic profiling using DFT or other high-level ab initio methods can generate a potential energy surface that maps the energy of the molecule as a function of these key dihedral angles. This analysis can reveal the global minimum energy conformation and other low-energy conformers that may be populated at room temperature.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C4-C5-S-C_phenyl) | Dihedral Angle (N-C3-C=O) | Relative Energy (kcal/mol) |

| A (Planar) | 0° | 0° | 3.5 |

| B (Twisted) | 45° | 0° | 0.0 |

| C (Perpendicular) | 90° | 0° | 2.1 |

| D (Carboxyl Rotated) | 45° | 180° | 1.2 |

Note: This data is hypothetical and serves to illustrate the potential for different stable conformations.

Investigation of Electronic Structure and Bonding Characteristics

The electronic structure of this compound dictates its reactivity and intermolecular interactions. DFT calculations are widely used to probe the electronic properties of molecules, including the distribution of electron density, the nature of chemical bonds, and the energies of the frontier molecular orbitals (HOMO and LUMO).

Natural Bond Orbital (NBO) analysis can provide a detailed picture of the bonding within the molecule, including the delocalization of electrons between the phenyl ring, the sulfur atom, and the isoxazole ring. nih.gov This can reveal the extent of conjugation and the nature of the sulfur-isoxazole and sulfur-phenyl bonds. The presence of the electron-withdrawing carboxylic acid group and the potentially electron-donating phenylthio group will significantly influence the electronic landscape of the isoxazole ring.

The HOMO and LUMO energies are particularly important as they relate to the molecule's ability to act as an electron donor or acceptor. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Table 3: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

| NBO Charge on Sulfur | +0.15 e |

Note: These values are illustrative and based on typical results for similar heterocyclic compounds.

Computational Prediction of Reactivity and Selectivity Profiles

Molecular Electrostatic Potential (MEP) maps are a powerful tool for visualizing the charge distribution on the surface of a molecule. Regions of negative potential (red) indicate areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are likely sites for nucleophilic attack. For this compound, the oxygen atoms of the carboxylic acid and the nitrogen atom of the isoxazole ring are expected to be regions of negative potential, while the hydrogen of the carboxylic acid and potentially the sulfur atom could be regions of positive potential.

Reactivity descriptors derived from conceptual DFT, such as chemical hardness, softness, and the Fukui function, can provide quantitative measures of reactivity. nih.gov These indices can help to predict which atoms in the molecule are most likely to participate in a given reaction. For instance, the Fukui function can identify the most electrophilic and nucleophilic sites within the molecule.

Table 4: Hypothetical Reactivity Descriptor Values for this compound

| Atom | Fukui Function (f- for nucleophilic attack) | Fukui Function (f+ for electrophilic attack) |

| C4 | 0.08 | 0.12 |

| N2 | 0.15 | 0.05 |

| O (carboxyl) | 0.25 | 0.02 |

| S | 0.03 | 0.18 |

Note: This data is hypothetical and illustrates how reactivity indices can pinpoint reactive sites.

Applications As Precursors and Chemical Probes in Synthetic and Medicinal Chemistry Research

Role in the Synthesis of Novel Advanced Organic Scaffolds

The isoxazole-3-carboxylic acid framework is a valuable building block for constructing more complex molecular architectures with significant biological applications. Although direct examples using 5-(phenylthio)isoxazole-3-carboxylic acid are not extensively documented, the reactivity of closely related analogs highlights its potential.

Research has demonstrated that the 5-phenylisoxazole-3-carboxylic acid scaffold is a key component in the design of potent xanthine (B1682287) oxidase inhibitors, which are crucial for treating gout. nih.govnih.gov In these studies, the carboxylic acid group is often esterified or converted to an amide to explore structure-activity relationships, indicating that the isoxazole (B147169) core serves as a robust platform for derivatization. nih.gov For instance, a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were synthesized and showed significant inhibitory activity against xanthine oxidase, with some compounds being much more potent than the standard drug allopurinol. nih.gov

Furthermore, the isoxazole core can be integrated into larger, hybrid molecular structures. For example, methyl 5-phenylisoxazole-3-carboxylate has been used as a precursor for the synthesis of thiourea (B124793) derivatives, which are investigated for a wide range of biological activities, including antibacterial and anticancer properties. researchgate.net Another innovative use of isoxazole carboxylic acids is in the synthesis of mixed α/β-peptides. nih.gov Specifically, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been successfully incorporated into peptide chains, demonstrating the utility of functionalized isoxazoles in creating novel peptide-based structures. nih.gov

These examples underscore the role of the isoxazole carboxylic acid moiety as a versatile scaffold. The introduction of a phenylthio group at the 5-position, as in this compound, would offer additional reaction sites and physicochemical properties, potentially leading to novel scaffolds with unique biological profiles. The sulfur atom can be a handle for further functionalization or can influence the molecule's interaction with biological targets.

Table 1: Examples of Advanced Scaffolds Synthesized from Isoxazole Carboxylic Acid Precursors

| Precursor | Resulting Scaffold | Application/Significance | Reference |

| 5-Phenylisoxazole-3-carboxylic acid derivatives | Substituted amides and esters | Xanthine Oxidase Inhibitors | nih.gov |

| 5-(1H-Indol-5-yl)isoxazole-3-carboxylic acids | N-substituted indole (B1671886) derivatives | Potent Xanthine Oxidase Inhibitors | nih.gov |

| Methyl 5-phenylisoxazole-3-carboxylate | Isoxazole-linked thioureas | Biologically active thiourea derivatives | researchgate.net |

| 5-Amino-3-methyl-isoxazole-4-carboxylic acid | α/β-mixed peptides | Novel peptide hybrids | nih.gov |

Exploration in the Development of New Synthetic Methodologies and Reagents

The development of new synthetic methods for the construction and functionalization of the isoxazole ring is an active area of research. rsc.orgresearchgate.net These efforts aim to provide efficient and regioselective access to a wide variety of substituted isoxazoles. nih.gov

The most common methods for synthesizing the isoxazole ring include the [3+2] cycloaddition of nitrile oxides with alkynes or alkenes and the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine (B1172632). nih.govbenthamdirect.com Recent advancements have focused on metal-catalyzed cycloadditions, green chemistry approaches, and direct functionalization of the pre-formed isoxazole ring. rsc.orgrsc.org

For a compound like this compound, a key synthetic challenge is the introduction of the phenylthio group. Research into the reactivity of substituted isoxazoles has provided potential routes. For example, a study on the synthesis of 3-substituted 5-methylthio-isoxazoles for anthelmintic activity demonstrates the viability of thio-substituted isoxazoles. nih.gov While this study focuses on a methylthio group, it establishes a precedent for thioether linkages on the isoxazole ring.

A particularly relevant methodology is the nucleophilic aromatic substitution (SNAr) on nitro-substituted isoxazoles. The synthesis of 3-isoxazolethioethers has been achieved by reacting 3-nitroisoxazoles with various thiols. This suggests a plausible synthetic route to 5-(phenylthio)isoxazoles could involve a similar displacement of a suitable leaving group, such as a nitro group or a halogen, at the 5-position by thiophenol.

Furthermore, novel catalytic systems are continuously being developed. For instance, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy/5-aminoisoxazoles has been reported as a new method for preparing isoxazole-4-carboxylic acid derivatives. acs.orgacs.org Such innovative isomerization and rearrangement reactions expand the toolbox available to chemists for accessing diverse isoxazole structures. The development of methods for the direct C-H functionalization of isoxazoles is also a significant area of progress, offering the potential for more atom-economical syntheses of derivatives like this compound. researchgate.net

Isoxazole Carboxylic Acids as Bioisosteres: A Chemical Concept

Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. drughunter.comnih.gov The carboxylic acid group is a common feature in many drugs but can present challenges such as metabolic instability and poor membrane permeability. nih.govresearchgate.net Consequently, finding suitable bioisosteres for carboxylic acids is a major focus in drug design. openaccessjournals.com

The isoxazole ring itself can serve as a bioisostere. For example, the 3-hydroxyisoxazole moiety is considered a bioisostere of a carboxylic acid, exhibiting a similar pKa. nih.gov This feature has been utilized in the development of analogs of neurotransmitters like GABA and glutamate. nih.gov

Conversely, the carboxylic acid group on an isoxazole ring, as in this compound, can be replaced with other acidic functional groups to modulate the compound's properties. The most well-known carboxylic acid bioisostere is the tetrazole ring, which is found in numerous FDA-approved drugs, including the antihypertensive medication losartan. drughunter.comnih.gov Other non-classical bioisosteres for carboxylic acids include hydroxamic acids and sulfonamides. drughunter.comnih.gov

The choice of a bioisosteric replacement is highly dependent on the specific biological target and the desired physicochemical properties. nih.gov The investigation of isoxazole carboxylic acids in medicinal chemistry often involves the synthesis of a panel of analogs where the carboxylic acid is replaced by various bioisosteres to optimize the drug-like properties of the lead compound. Therefore, the this compound structure represents not only a potential pharmacophore itself but also a template for the application of bioisosteric replacement strategies to fine-tune its biological activity and ADME (absorption, distribution, metabolism, and excretion) profile.

Table 2: Common Bioisosteres for Carboxylic Acids

| Bioisostere | Key Features | Example Application | Reference |

| Tetrazole | Similar acidity (pKa) to carboxylic acid, increased lipophilicity. | Losartan (angiotensin II antagonist) | drughunter.comnih.gov |

| 3-Hydroxyisoxazole | Planar, acidic (pKa ~4-5). | Agonists of the NMDA receptor | nih.gov |

| Hydroxamic Acid | Moderately acidic (pKa ~8-9), metal-chelating properties. | MEK inhibitors | nih.gov |

| Sulfonamide | Weaker acid than carboxylic acid (pKa ~9-10), increased lipophilicity and metabolic stability. | Antibacterial agents (sulfa drugs) | drughunter.com |

Future Directions in the Chemical Research of 5 Phenylthio Isoxazole 3 Carboxylic Acid

Development of Environmentally Benign and Sustainable Synthetic Routes

The chemical industry's growing emphasis on green chemistry is driving the development of more sustainable methods for synthesizing isoxazole (B147169) derivatives. nih.govpreprints.orgsciety.org Traditional synthetic approaches often involve hazardous reagents, toxic solvents, and harsh reaction conditions, leading to significant environmental concerns. preprints.orgsciety.org Future research will focus on creating eco-friendly and economically viable synthetic pathways to 5-(Phenylthio)isoxazole-3-carboxylic acid.

Key areas of development include:

Catalyst Innovation: The use of reusable and non-toxic catalysts is a cornerstone of green synthesis. Research into novel catalysts, such as nano-MgO and agro-waste-derived catalysts like Water Extract of Orange Fruit Peel Ash (WEOFPA), has shown promise in promoting isoxazole synthesis under milder conditions. nih.govresearchgate.net The development of catalysts that can be easily recovered and reused will be a significant step towards sustainable production. researchgate.net

Alternative Solvents: The replacement of volatile and toxic organic solvents with greener alternatives is a critical aspect of sustainable chemistry. nih.gov Deep eutectic solvents (DESs), which are biodegradable and have low toxicity, have emerged as promising media for the synthesis of isoxazoles. nih.govacs.orgacs.org Similarly, water-based and solvent-free reaction conditions are being explored to minimize environmental impact. nih.govnih.gov

Energy-Efficient Methodologies: Techniques such as microwave irradiation and ultrasound-assisted synthesis are gaining traction as they can significantly reduce reaction times and energy consumption compared to conventional heating methods. preprints.orgsciety.orgnih.gov These methods often lead to higher yields and selectivity, further enhancing their appeal from a green chemistry perspective. nih.gov

| Green Chemistry Approach | Key Advantages | Example Catalyst/Solvent |

| Catalysis | Reusability, reduced waste, milder reaction conditions. | Nano-MgO, WEOFPA. nih.govresearchgate.net |

| Alternative Solvents | Lower toxicity, biodegradability, reduced pollution. | Deep Eutectic Solvents (DESs), Water. nih.govacs.orgacs.org |

| Energy Efficiency | Faster reactions, lower energy consumption, higher yields. | Microwave Irradiation, Sonochemistry. preprints.orgsciety.orgnih.gov |

Exploration of Undiscovered Reactivity Patterns and Novel Transformations

While the fundamental reactivity of the isoxazole ring is well-established, there remains significant potential to uncover new reaction pathways and transformations for this compound. sphinxsai.com Understanding these novel reactivity patterns can lead to the synthesis of a wider range of functionalized derivatives with unique properties. nih.gov

Future research in this area will likely focus on:

Ring-Opening and Rearrangement Reactions: The inherent strain in the isoxazole ring, due to the weak N-O bond, makes it susceptible to ring-opening and rearrangement reactions. nih.gov Investigating these transformations under various conditions (e.g., thermal, photochemical, catalytic) could provide access to novel acyclic and heterocyclic structures. For instance, studies on the thermal rearrangement of isoxazoles have revealed complex cascade reactions leading to different heterocyclic systems. nih.gov

Functionalization of the Isoxazole Core: Developing new methods for the selective functionalization of the isoxazole ring at different positions is crucial for creating diverse molecular architectures. This includes exploring novel C-H activation strategies, cross-coupling reactions, and cycloaddition processes to introduce a variety of substituents. ijpcbs.com The synthesis of 3,4,5-trisubstituted isoxazoles, for example, has been achieved through sequential [3+2]-cycloaddition and cross-coupling reactions. ijpcbs.com

Reactions of the Carboxylic Acid and Phenylthio Groups: The carboxylic acid and phenylthio moieties of the title compound offer additional sites for chemical modification. Research into novel esterification, amidation, and oxidation/reduction reactions of these functional groups will expand the accessible chemical space and allow for the fine-tuning of the molecule's properties. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis represents a paradigm shift in modern organic synthesis, offering numerous advantages over traditional batch processing. durham.ac.ukacs.org Applying these technologies to the synthesis of this compound and its derivatives can lead to significant improvements in efficiency, safety, and scalability. researchgate.netuc.pt

Future directions in this domain include:

Continuous Flow Synthesis: Developing continuous flow processes for the key steps in the synthesis of the title compound will enable on-demand production with enhanced control over reaction parameters such as temperature, pressure, and reaction time. researchgate.netacs.org Flow chemistry is particularly well-suited for handling hazardous intermediates and exothermic reactions, which can be challenging in batch reactors. researchgate.net

Automated Reaction Optimization: Automated platforms can rapidly screen a wide range of reaction conditions to identify the optimal parameters for yield and purity. durham.ac.ukacs.org This high-throughput approach can significantly accelerate the development of new synthetic routes and the production of compound libraries for screening purposes.

Telescoped and Multistep Synthesis: Integrating multiple reaction steps into a single, continuous flow sequence (telescoped synthesis) can eliminate the need for intermediate purification and isolation, leading to a more streamlined and efficient process. researchgate.net This approach has been successfully demonstrated for the synthesis of various heterocyclic compounds, including isoxazoles. researchgate.netuc.pt

Advanced Computational Modeling for Rational Design and Reaction Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties and the prediction of reaction outcomes. acs.orgnih.gov Applying advanced computational models to the study of this compound can provide valuable insights and guide experimental efforts.

Key areas for future computational research include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the title compound and its derivatives. nih.govresearchgate.net These calculations can help to elucidate reaction mechanisms, predict the regioselectivity of reactions, and understand the factors governing the stability of different isomers and conformers. nih.govrsc.org

Molecular Docking and Dynamics Simulations: For applications in medicinal chemistry, molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding affinity and mode of interaction of this compound derivatives with biological targets. nih.govacs.org These simulations can guide the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of a series of isoxazole derivatives with their observed biological activity or physicochemical properties. These models can then be used to predict the properties of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

| Computational Method | Application in Isoxazole Research |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting reactivity and spectroscopic properties. nih.govnih.govresearchgate.netrsc.org |

| Molecular Docking | Predicting binding modes and affinities to biological targets. nih.govacs.org |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior and stability of ligand-protein complexes. nih.govacs.org |

| QSAR | Correlating molecular structure with biological activity to guide rational design. |

Q & A

Q. What are the standard synthetic routes for preparing 5-(phenylthio)isoxazole-3-carboxylic acid derivatives?

The synthesis typically involves a multi-step process:

- Step 1: Prepare substituted chalcones via aldol condensation of benzaldehyde derivatives with acetone in an alkaline medium.

- Step 2: React chalcones with diethyl oxalate to form 2,4-diketoesters.

- Step 3: Condense diketoesters with hydroxylamine hydrochloride under pH-controlled conditions (acetic acid/sodium acetate buffer, pH 4) to yield 5-(substituted styryl)isoxazole-3-carboxylic acid esters.

- Step 4: Hydrolyze esters to free carboxylic acids using HCl in glacial acetic acid.

Key methodological considerations: - Regioselectivity is ensured by the electrophilicity of the diketoester’s C2 atom, enhanced by the ethoxycarbonyl group.

- Buffer systems stabilize hydroxylamine in its nucleophilic H₂NOH form, favoring cyclization at the desired position .

Q. What analytical techniques are critical for characterizing these compounds?

- Nuclear Magnetic Resonance (NMR): For confirming regiochemistry and substituent positions (e.g., distinguishing C5 vs. C3 substitution).

- Infrared Spectroscopy (IR): Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and isoxazole ring vibrations.

- High-Performance Liquid Chromatography (HPLC): Assess purity (>97% is typical; see product specifications in ).

- Melting Point Analysis: Matches synthesized compounds against literature values (e.g., 151°C for 5-(2-furyl) derivatives ).

Advanced Research Questions

Q. How do substituents on the phenyl ring influence biological activity (e.g., anti-inflammatory or antiviral effects)?

- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) or fluoro (-F) substituents enhance electrophilicity, potentially increasing binding to biological targets (e.g., HIV-1 integrase inhibition in β-diketo acid bioisosteres ).

- Electron-Donating Groups (EDGs): Methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂) groups may improve solubility but reduce target affinity.

- Case Study: 5-(2,4-difluorophenyl) derivatives show higher metabolic stability due to fluorine’s steric and electronic effects .

Experimental validation: Compare IC₅₀ values in enzyme inhibition assays and correlate with Hammett σ constants .

Q. How can researchers resolve contradictions in reported biological activity data?

- Approach 1: Perform head-to-head assays under standardized conditions (e.g., fixed pH, solvent, and cell lines) to eliminate variability.

- Approach 2: Use computational docking (e.g., AutoDock Vina) to model interactions with target proteins, identifying key binding residues (e.g., HIV-1 integrase active site ).

- Example: Discrepancies in anti-inflammatory activity of ethyl esters (3b, 3e) may arise from differential cellular uptake or metabolism .

Q. What strategies optimize regioselectivity in isoxazole ring formation?

- pH Control: Use acetic acid/sodium acetate buffer (pH 4) to maintain hydroxylamine in its reactive H₂NOH form .

- Electrophilicity Modulation: Introduce EWGs (e.g., -NO₂) to the chalcone precursor, enhancing the diketoester’s C2 electrophilicity .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve cyclization yields compared to non-polar media .

Q. How can polymorphs and salt forms impact drug development?

- Polymorph Screening: Use X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to identify stable crystalline forms (e.g., mesylate salts in ).

- Salt Selection: Mesylate or hydrochloride salts improve solubility and bioavailability, critical for in vivo studies .

Q. What methods ensure high-purity synthesis for pharmacological studies?

Q. How can structural modifications enhance HIV-1 integrase inhibition?

- Bioisosteric Replacement: Replace β-diketo acid moieties with isoxazole-carboxylic acid groups to maintain metal-chelating capacity while improving metabolic stability .

- Substituent Engineering: Introduce 4-chlorophenyl or 2-nitrophenyl groups to enhance hydrophobic interactions with the integrase active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.